Tert-butyl 4-acetylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-acetylpiperidine-1-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of tert-butyl 4-acetylpiperidine-1-carboxylate is 227.30 . The SMILES string representation is O=C©C1CCN(C(OC©©C)=O)CC1 . The InChI string is 1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-acetylpiperidine-1-carboxylate is a solid substance . The empirical formula is C12H21NO3 , and the molecular weight is 227.30 .Scientific Research Applications
Pharmaceutical Synthesis
N-Boc-4-acetylpiperidine: serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its protective Boc group is particularly useful in peptide synthesis, where it protects the amine functionality during reactions that are sensitive to free amines. This compound is instrumental in the production of antibiotics, antiviral drugs, and medications for treating tumors and cardiovascular diseases .
Pesticide Development
In the field of agrochemical research, N-Boc-4-acetylpiperidine is utilized to create novel pesticide compounds. Its structural motif is found in many active molecules that serve as insecticides, herbicides, and fungicides. The tert-butyl group in particular provides steric bulk, which can be crucial for the biological activity of these compounds .
Targeted Protein Degradation
The compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, a method with therapeutic potential in cancer treatment and beyond. The tert-butyl group offers a balance between rigidity and flexibility, which is essential for the proper orientation of the molecules .
Organic Synthesis Building Blocks
As a building block in organic synthesis, N-Boc-4-acetylpiperidine is used to construct a wide array of organic compounds, including amides, sulphonamides, and Schiff bases. Its reactivity allows for the introduction of various functional groups, making it a staple in the chemist’s toolkit for creating complex organic molecules .
Proteomics Research
In proteomics, N-Boc-4-acetylpiperidine is employed as a biochemical tool. It can be used to modify peptides and proteins, thereby altering their properties for study. This modification can help in understanding protein function and interaction, which is vital for the discovery of new therapeutic targets .
Synthesis of Biologically Active Compounds
This compound is a key intermediate in the synthesis of biologically active molecules such as crizotinib, an anticancer drug. The tert-butyl group’s ability to easily detach under acidic conditions makes it a valuable asset in multi-step synthetic routes, where temporary protection of functional groups is required .
Safety and Hazards
The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine and is primarily used as an intermediate in organic synthesis .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-4-acetylpiperidine. For instance, it should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . It is also sensitive to light and should be kept in a dark place .
properties
IUPAC Name |
tert-butyl 4-acetylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450938 | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-acetylpiperidine-1-carboxylate | |
CAS RN |
206989-61-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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